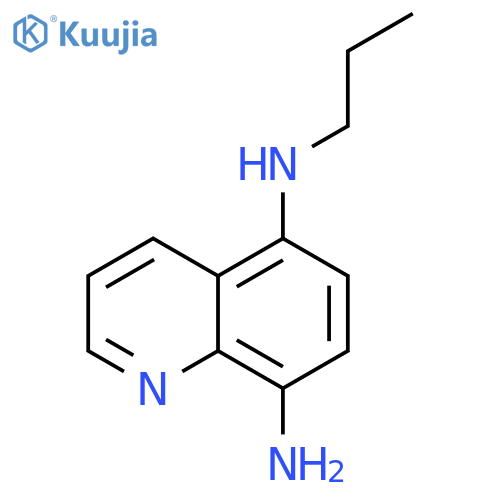

Cas no 1154236-38-0 (N5-propylquinoline-5,8-diamine)

N5-propylquinoline-5,8-diamine 化学的及び物理的性質

名前と識別子

-

- 5,8-Quinolinediamine, N5-propyl-

- n5-Propylquinoline-5,8-diamine

- 5-N-propylquinoline-5,8-diamine

- EN300-2028690

- 1154236-38-0

- CS-0238944

- N5-propylquinoline-5,8-diamine

-

- インチ: 1S/C12H15N3/c1-2-7-14-11-6-5-10(13)12-9(11)4-3-8-15-12/h3-6,8,14H,2,7,13H2,1H3

- InChIKey: JYOJJJLLEMBAHF-UHFFFAOYSA-N

- SMILES: N1C2C(=C(NCCC)C=CC=2N)C=CC=1

計算された属性

- 精确分子量: 201.126597491g/mol

- 同位素质量: 201.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 195

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.4

- トポロジー分子極性表面積: 50.9Ų

じっけんとくせい

- 密度みつど: 1.173±0.06 g/cm3(Predicted)

- Boiling Point: 387.4±32.0 °C(Predicted)

- 酸度系数(pKa): 4.59±0.12(Predicted)

N5-propylquinoline-5,8-diamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2028690-0.5g |

N5-propylquinoline-5,8-diamine |

1154236-38-0 | 95% | 0.5g |

$959.0 | 2023-09-16 | |

| Enamine | EN300-2028690-10.0g |

N5-propylquinoline-5,8-diamine |

1154236-38-0 | 95% | 10g |

$5283.0 | 2023-05-31 | |

| Enamine | EN300-2028690-0.1g |

N5-propylquinoline-5,8-diamine |

1154236-38-0 | 95% | 0.1g |

$426.0 | 2023-09-16 | |

| 1PlusChem | 1P029T83-10g |

n5-Propylquinoline-5,8-diamine |

1154236-38-0 | 95% | 10g |

$6592.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309614-250mg |

n5-Propylquinoline-5,8-diamine |

1154236-38-0 | 98% | 250mg |

¥13106.00 | 2024-08-09 | |

| Enamine | EN300-2028690-2.5g |

N5-propylquinoline-5,8-diamine |

1154236-38-0 | 95% | 2.5g |

$2408.0 | 2023-09-16 | |

| Enamine | EN300-2028690-5.0g |

N5-propylquinoline-5,8-diamine |

1154236-38-0 | 95% | 5g |

$3562.0 | 2023-05-31 | |

| Enamine | EN300-2028690-0.05g |

N5-propylquinoline-5,8-diamine |

1154236-38-0 | 95% | 0.05g |

$285.0 | 2023-09-16 | |

| Enamine | EN300-2028690-0.25g |

N5-propylquinoline-5,8-diamine |

1154236-38-0 | 95% | 0.25g |

$607.0 | 2023-09-16 | |

| 1PlusChem | 1P029T83-1g |

n5-Propylquinoline-5,8-diamine |

1154236-38-0 | 95% | 1g |

$1581.00 | 2023-12-26 |

N5-propylquinoline-5,8-diamine 関連文献

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

N5-propylquinoline-5,8-diamineに関する追加情報

Chemical Profile of N5-propylquinoline-5,8-diamine (CAS No. 1154236-38-0)

N5-propylquinoline-5,8-diamine, identified by its Chemical Abstracts Service (CAS) number 1154236-38-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline derivatives family, a class of molecules known for their broad spectrum of biological activities and potential therapeutic applications. The presence of two amine functional groups at the 5- and 8-positions of the quinoline core enhances its reactivity and makes it a valuable scaffold for further chemical modifications and drug development.

The structure of N5-propylquinoline-5,8-diamine consists of a quinoline ring system substituted with a propyl group at the 5-position and two amino groups at the 5- and 8-positions. This specific arrangement contributes to its unique chemical properties and biological interactions. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. The addition of amino groups in N5-propylquinoline-5,8-diamine increases its potential as a pharmacophore, allowing for further derivatization to enhance potency and selectivity.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between N5-propylquinoline-5,8-diamine and biological targets. Studies have shown that this compound can interact with various enzymes and receptors, making it a promising candidate for the development of novel therapeutic agents. For instance, research has indicated that quinoline derivatives can modulate pathways involved in cancer cell proliferation and apoptosis. The amine groups in N5-propylquinoline-5,8-diamine may serve as docking sites for binding to specific protein targets, thereby influencing cellular processes.

In the realm of drug discovery, N5-propylquinoline-5,8-diamine has been explored as a precursor for more complex molecules. Its structural framework allows for modifications such as halogenation, alkylation, or aryllation, which can fine-tune its biological activity. The propyl group at the 5-position provides a handle for further functionalization, enabling the synthesis of analogs with enhanced pharmacokinetic properties. This flexibility makes N5-propylquinoline-5,8-diamine an attractive candidate for high-throughput screening campaigns aimed at identifying new drug candidates.

One of the most compelling aspects of N5-propylquinoline-5,8-diamine is its potential in addressing unmet medical needs. Current research focuses on developing treatments for diseases where existing therapies are limited or ineffective. Quinoline derivatives have shown promise in treating parasitic infections and certain types of cancer. The unique chemical profile of N5-propylquinoline-5,8-diamine, with its dual amine functionality and propyl substitution, positions it as a versatile tool for medicinal chemists. By leveraging structure-based drug design principles, researchers can optimize this compound to achieve desired therapeutic effects.

The synthesis of N5-propylquinoline-5,8-diamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity. Techniques such as catalytic amination and regioselective functionalization are critical in constructing the desired quinoline derivative. The development of efficient synthetic routes not only facilitates laboratory-scale production but also paves the way for large-scale manufacturing if clinical trials prove successful.

Evaluation of N5-propylquinoline-5,8-diamine in preclinical models has provided insights into its pharmacological profile. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with disease pathways. Additionally, animal models have shown promising results regarding its safety and efficacy. These findings support further investigation into its potential as a therapeutic agent. However, additional studies are necessary to fully understand its mechanisms of action and long-term effects.

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery by enabling rapid screening of large chemical libraries. AI-driven platforms can predict the biological activity of compounds like N5-propylquinoline-5,8-diamine, accelerating the identification of lead candidates. These technologies complement traditional experimental approaches by providing data-driven insights into molecular interactions. As such, AI tools are increasingly being used to guide the design and optimization of quinoline derivatives for therapeutic applications.

The future prospects for N5-propylquinoline-5,8-diamine are promising given its structural versatility and biological potential. Ongoing research aims to explore new derivatives with improved pharmacological properties through rational drug design principles. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical applications. By fostering innovation in synthetic chemistry and molecular biology, scientists can unlock the full therapeutic potential of this compound.

In conclusion,N5-propylquinoline-5,8-diamine (CAS No. 1154236-38-0) represents a significant advancement in quinoline derivative research with implications for multiple therapeutic areas including oncology and infectious diseases treatment options . Its unique structural features offer opportunities for further development into novel drugs that address critical unmet medical needs . Continued investigation into this compound will undoubtedly contribute valuable insights into future pharmaceutical breakthroughs .

1154236-38-0 (N5-propylquinoline-5,8-diamine) Related Products

- 1805688-15-6(3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid)

- 2227772-43-0((2S)-2-(2-methoxy-6-methylphenyl)oxirane)

- 872701-87-6(N-(2,4-dimethoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide)

- 1532375-38-4(4-amino-3-(4-methoxypyridin-2-yl)butanoic acid)

- 142963-69-7(Acyclovir L-Leucinate)

- 2172281-72-8(5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)

- 2229632-91-9(3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione)

- 2172193-40-5(3-N-tert-butyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidopropanoic acid)

- 2228405-56-7(2-(3,3-dimethylcyclohexyl)-2,2-difluoroethan-1-ol)

- 2228557-05-7(4-(1-aminocyclopropyl)methyl-2-nitrophenol)